molecular formula C9H13BrN2O2 B2611983 ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate CAS No. 1005650-19-0

ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate

Cat. No.: B2611983
CAS No.: 1005650-19-0
M. Wt: 261.119
InChI Key: MIHACXQYJIOCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate is an organic compound with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 g/mol . This compound features a pyrazole ring substituted with a bromine atom at the 4-position and an ethyl ester group at the 2-position of the butanoate chain. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate typically involves the reaction of 4-bromo-1H-pyrazole with ethyl 2-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Reduction: Ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanol.

    Oxidation: Pyrazole N-oxides.

Scientific Research Applications

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group contribute to its reactivity and binding affinity with biological molecules. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate can be compared with other similar compounds such as:

  • Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate
  • Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)butanoate
  • Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate

These compounds share a similar pyrazole core but differ in the substituents at the 4-position. The unique bromine atom in this compound imparts distinct reactivity and properties, making it valuable for specific applications .

Properties

IUPAC Name

ethyl 2-(4-bromopyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHACXQYJIOCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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